molecular formula C13H15NO2 B1442401 5-(tert-Butyl)-1H-indole-3-carboxylic acid CAS No. 1368405-66-6

5-(tert-Butyl)-1H-indole-3-carboxylic acid

Cat. No.: B1442401
CAS No.: 1368405-66-6
M. Wt: 217.26 g/mol
InChI Key: YIOBBXXAMCPHHA-UHFFFAOYSA-N
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Description

“5-(tert-Butyl)-1H-indole-3-carboxylic acid” is a chemical compound that contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” group is a four-carbon substituent derived from isobutane and is attached to the 5-position of the indole core . The “carboxylic acid” group is attached at the 3-position of the indole core .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole core with a tert-butyl group at the 5-position and a carboxylic acid group at the 3-position . The exact bond lengths and angles would depend on the specific conformation and environment of the molecule .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by the presence of the electron-rich indole ring, the electron-donating tert-butyl group, and the electron-withdrawing carboxylic acid group . These groups could potentially participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents . The exact properties such as melting point, boiling point, and density would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Applications

"5-(tert-Butyl)-1H-indole-3-carboxylic acid" is part of the broader category of indole derivatives, which have been extensively studied for their synthetic applications. Indole synthesis methods have evolved significantly, incorporating strategies for constructing the indole core, crucial for synthesizing a wide range of bioactive compounds, including those containing the tert-butyl-indole structure (Taber & Tirunahari, 2011). These methodologies offer a framework for the development of new compounds with potential pharmaceutical applications.

Biological Activities and Applications

The structural motif of "this compound" is relevant to the study of natural and synthetic compounds demonstrating various biological activities. For instance, natural neo acids and their derivatives, which can include tert-butyl units, show promise as antioxidants, anticancer, antimicrobial, and antibacterial agents. These compounds find applications in cosmetic, agronomic, and pharmaceutical industries, indicating the potential utility of tert-butyl-indole derivatives in these fields (Dembitsky, 2006).

Environmental and Health Implications

Research on carboxylic acids, including those with complex structures like "this compound," reveals their significance in environmental science and toxicology. For example, understanding the biocatalyst inhibition by carboxylic acids aids in engineering more robust microbial strains for industrial applications, highlighting the environmental and industrial relevance of these compounds (Jarboe, Royce, & Liu, 2013).

Additionally, the study of indole-3-acetic acid (IAA) and its derivatives, closely related to "this compound," in plant growth and development underscores the importance of these compounds in agricultural science. The metabolism and transport of IAA and its precursors have significant implications for plant biotechnology and crop improvement strategies (Laird, Flores, & Leveau, 2020).

Mechanism of Action

The mechanism of action of “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would depend on its specific application. For example, if used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with . If used as a chemical reagent, its mechanism of action would involve the chemical reactions it participates in .

Safety and Hazards

The safety and hazards associated with “5-(tert-Butyl)-1H-indole-3-carboxylic acid” would depend on factors such as its reactivity, toxicity, and handling procedures . It’s important to refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on “5-(tert-Butyl)-1H-indole-3-carboxylic acid” could include exploring its potential applications in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on improving its synthesis and understanding its reactivity and mechanism of action .

Properties

IUPAC Name

5-tert-butyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)8-4-5-11-9(6-8)10(7-14-11)12(15)16/h4-7,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOBBXXAMCPHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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